molecular formula C13H19N B3170032 N-(Cyclopropylmethyl)-4-isopropylbenzenamine CAS No. 939758-69-7

N-(Cyclopropylmethyl)-4-isopropylbenzenamine

Cat. No.: B3170032
CAS No.: 939758-69-7
M. Wt: 189.3 g/mol
InChI Key: HFEUMKPAIKQAIU-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-4-isopropylbenzenamine is a chemical compound that belongs to the class of substituted anilines This compound is characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom and an isopropyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopropylmethyl)-4-isopropylbenzenamine typically involves the reaction of 4-isopropylaniline with cyclopropylmethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropylmethyl)-4-isopropylbenzenamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Cyclopropylmethyl)-4-isopropylbenzenamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)-4-isopropylbenzenamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The cyclopropylmethyl group may enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of specific signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-(Cyclopropylmethyl)-4-isopropylbenzenamine can be compared with other similar compounds, such as:

    N-allyl-4-isopropylbenzenamine: Similar structure but with an allyl group instead of a cyclopropylmethyl group.

    N-cyclopropylmethyl-4-methylbenzenamine: Similar structure but with a methyl group instead of an isopropyl group on the benzene ring.

    N-cyclopropylmethyl-4-tert-butylbenzenamine: Similar structure but with a tert-butyl group instead of an isopropyl group on the benzene ring.

Properties

IUPAC Name

N-(cyclopropylmethyl)-4-propan-2-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-10(2)12-5-7-13(8-6-12)14-9-11-3-4-11/h5-8,10-11,14H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEUMKPAIKQAIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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